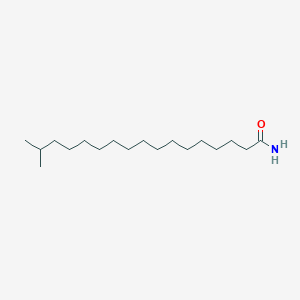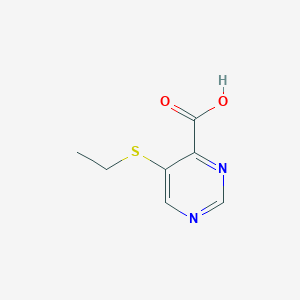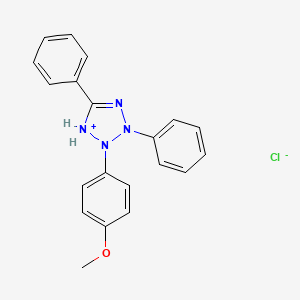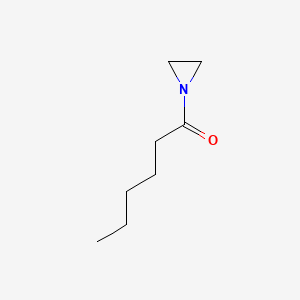
16-Methylheptadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methylheptadecanamide: is an organic compound with the molecular formula C18H37NO . It is a type of fatty acid amide, specifically an amide derivative of 16-methylheptadecanoic acid. This compound is known for its unique structural properties, which include a long hydrocarbon chain with a methyl group at the 16th position and an amide functional group at the terminal end .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Methylheptadecanamide typically involves the reaction of 16-methylheptadecanoic acid with ammonia or an amine under specific conditions. The reaction can be catalyzed by using agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The general reaction scheme is as follows:
16-Methylheptadecanoic acid+Ammonia→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of high-pressure reactors and advanced purification techniques such as distillation and recrystallization are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 16-Methylheptadecanamide can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) under UV light or heat.
Major Products:
Oxidation: Formation of 16-methylheptadecanoic acid or corresponding ketones.
Reduction: Formation of 16-methylheptadecanamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 16-Methylheptadecanamide is used as a model compound in the study of fatty acid amides and their chemical properties. It serves as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: In biological research, this compound is studied for its role in cellular signaling and metabolism. It is investigated for its potential effects on lipid metabolism and its interactions with cellular membranes.
Medicine: The compound is explored for its potential therapeutic applications, including its anti-inflammatory and analgesic properties. It is also studied for its role in modulating the endocannabinoid system.
Industry: In industrial applications, this compound is used as a lubricant additive and a surfactant in various formulations. It is also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 16-Methylheptadecanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The compound may interact with receptors in the endocannabinoid system, influencing pain perception and inflammation. Additionally, it may affect membrane fluidity and cellular signaling by integrating into lipid bilayers .
Comparison with Similar Compounds
16-Methylheptadecanoic acid: The parent fatty acid of 16-Methylheptadecanamide.
15-Methylheptadecanamide: A structural isomer with the methyl group at the 15th position.
N,N’-1,2-Ethanediylbis(this compound): A dimeric form with two this compound units linked by an ethylene bridge.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its long hydrocarbon chain with a methyl group at the 16th position and the presence of an amide functional group make it a valuable compound for studying fatty acid amides and their biological activities.
Properties
CAS No. |
101882-39-7 |
|---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
16-methylheptadecanamide |
InChI |
InChI=1S/C18H37NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H2,19,20) |
InChI Key |
KZVIUXKOLXVBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)


![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)




